(4-Nitrophenyl)acetone oxime

Catalog No.
S3042079
CAS No.
80605-38-5
M.F
C9H10N2O3
M. Wt
194.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitrophenyl)acetone oxime

CAS Number

80605-38-5

Product Name

(4-Nitrophenyl)acetone oxime

IUPAC Name

(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

InChI

InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+

InChI Key

ORQRHESZBGLEFO-JXMROGBWSA-N

SMILES

CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-]

solubility

not available
  • Reference Standard

    Due to its well-defined structure and obtainable purity, (4-Nitrophenyl)acetone oxime can serve as a reference standard in analytical chemistry. Its specific properties, such as melting point or mass spectrometry data, can be used to compare with unknown samples for identification purposes.()

  • Potential Pharmaceutical Testing Applications

    Limited information suggests (4-Nitrophenyl)acetone oxime might be used in specific pharmaceutical testing applications. However, the exact nature and details of these applications are not publicly available.()

(4-Nitrophenyl)acetone oxime is an organic compound with the molecular formula C9H10N2O3C_9H_{10}N_2O_3. It features a nitrophenyl group attached to an acetone oxime structure, characterized by a hydroxylamine functional group bonded to a carbonyl carbon. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and biological activities.

  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to the formation of (4-aminophenyl)acetone oxime.
  • Hydrolysis: Under certain conditions, (4-nitrophenyl)acetone oxime can undergo hydrolysis, which may affect its stability and reactivity .
  • Beckmann Rearrangement: This compound can also be involved in the Beckmann rearrangement, converting oximes into amides, which is significant for synthesizing various nitrogen-containing compounds .

The biological activity of (4-nitrophenyl)acetone oxime has been explored in several studies. It exhibits:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further research in medicinal chemistry.
  • Potential Toxicity: Like many nitro compounds, it may have toxic effects depending on concentration and exposure routes. The structural similarities with other oximes raise concerns regarding potential carcinogenicity and skin sensitization .

(4-Nitrophenyl)acetone oxime can be synthesized through several methods:

  • Direct Oximation: This involves reacting 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions to facilitate the formation of the oxime .
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-mediated approaches to synthesize oximes, enhancing yields and selectivity .
  • Alternative Routes: Other methods may include using different carbonyl precursors or modifying reaction conditions to optimize product formation.

The applications of (4-nitrophenyl)acetone oxime are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Its derivatives may be used in developing pesticides or herbicides due to their biological activity.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for exploring new reactions and mechanisms.

Interaction studies involving (4-nitrophenyl)acetone oxime focus on its reactivity with biological molecules and other chemicals:

  • Enzyme Interactions: Research indicates that this compound can interact with enzymes, potentially influencing metabolic pathways.
  • Complex Formation: Studies have shown that it may form complexes with metal ions, which could alter its reactivity and biological properties.

Several compounds share structural or functional similarities with (4-nitrophenyl)acetone oxime. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Acetophenone OximeContains a phenyl group attached to an oximeSimpler structure; lacks nitro substituent
Butanone OximeSimilar carbon skeleton but different substituentsKnown for its industrial applications
4-AminophenolAn amino derivative of phenolExhibits strong biological activity as an analgesic
4-HydroxyacetophenoneHydroxylated derivative of acetophenoneImportant precursor in dye synthesis

Uniqueness of (4-Nitrophenyl)acetone Oxime

(4-Nitrophenyl)acetone oxime stands out due to its nitro substituent, which enhances its reactivity compared to simpler oximes. This feature not only affects its chemical behavior but also influences its biological interactions and potential therapeutic applications.

Classical Alkylation Approaches in Oxime Functionalization

Classical alkylation methods for oximes rely on nucleophilic substitution reactions, where the oxime’s oxygen or nitrogen atom undergoes functionalization with alkyl or aryl groups. For (4-nitrophenyl)acetone oxime, O-alkylation has been historically achieved using reactive alkyl halides in the presence of strong bases such as sodium methoxide or potassium hydroxide. Early work by Dunstan and Goulding demonstrated that acetone oxime could be O-methylated using methyl iodide and sodium methoxide, a protocol later adapted for nitro-substituted derivatives. In such reactions, the oxime’s hydroxyl group acts as a nucleophile, displacing the halide ion from the alkylating agent to form ether derivatives (e.g., O-alkyl oximes).

A notable advancement in classical alkylation involves the use of organochlorides instead of bromides or iodides, as exemplified by Linhart et al. By employing alkali-metal hydroxides in alcohol solvents, O-alkylation proceeds via a one-step mechanism, avoiding the need for pre-formed oxime salts. For instance, reacting (4-nitrophenyl)acetone oxime with methyl chloride in methanol containing sodium hydroxide at 60–100°C yields the corresponding O-methyl ether with minimal N-alkylation side products. This method’s efficiency stems from the in situ generation of alkoxide ions, which deprotonate the oxime and facilitate nucleophilic attack on the alkyl chloride.

The steric and electronic effects of the 4-nitrophenyl group significantly influence reaction outcomes. The nitro substituent’s electron-withdrawing nature enhances the oxime’s acidity, promoting faster deprotonation and subsequent alkylation. However, steric hindrance around the oxime oxygen can reduce yields when bulky alkylating agents are used.

Modern Catalytic Strategies for O-Substituted Oxime Formation

Transition-metal catalysis has revolutionized the synthesis of O-substituted oximes, enabling regioselective functionalization under milder conditions. Copper(II)-catalyzed cross-coupling reactions, for example, allow the O-arylation of (4-nitrophenyl)acetone oxime with arylboronic acids. In the presence of Cu(OAc)₂ and pyridine, the oxime reacts with arylboronic acids in 1,2-dichloroethane at 50°C, yielding O-aryl ethers with >70% efficiency. Heterogeneous copper catalysts, such as Cu-supported silica, further enhance reaction sustainability by enabling catalyst reuse without significant activity loss.

Palladium-mediated allylation represents another catalytic breakthrough. Using [Pd(PPh₃)₄] and ZnEt₂, allyl groups are transferred to the oxime oxygen via a mechanism involving oxidative addition and reductive elimination. This method is particularly effective for introducing propargyl or allyl moieties, which are challenging to incorporate via classical alkylation. For (4-nitrophenyl)acetone oxime, allylation with 1-acetyl-1-arylprop-ene affords O-(aryl)allyl derivatives in up to 95% yield, demonstrating the method’s compatibility with electron-deficient aryl groups.

Ruthenium and rhodium catalysts have also been employed for C-H activation adjacent to the oxime group. While these strategies are less common for O-functionalization, they enable tandem reactions where alkylation is coupled with subsequent transformations, such as cyclization or oxidation. For instance, [RuCl₂(p-cymene)]₂ catalyzes the linear alkylation of methyl groups in quinolines, a reaction that could be adapted for nitroaryl oximes by modifying substrate coordination sites.

Solvent Effects and Reaction Optimization in Anhydrous Systems

Solvent choice critically impacts the efficiency and selectivity of oxime alkylation. Polar aprotic solvents like dimethylformamide (DMF) and dichloroethane enhance nucleophilicity by stabilizing ionic intermediates, whereas alcoholic solvents facilitate base generation in situ. For (4-nitrophenyl)acetone oxime, methanol and ethanol are preferred for classical alkylation due to their ability to dissolve both the oxime and alkali-metal hydroxides. Reactions conducted in methanol at 80°C achieve >90% conversion, whereas non-polar solvents like toluene result in incomplete reactions due to poor oxime solubility.

Anhydrous conditions are essential to prevent hydrolysis of the oxime or alkylating agent. In copper-catalyzed O-arylation, trace water deactivates the catalyst by forming copper hydroxides, underscoring the need for rigorously dried solvents. Conversely, controlled moisture levels in rhodium-catalyzed systems can stabilize reactive intermediates, suggesting a nuanced balance between anhydrous and hydrated conditions depending on the catalyst.

Temperature and pressure optimization further refine reaction outcomes. High-pressure (790–1134 kPa) conditions accelerate alkylation with volatile organochlorides, reducing reaction times from 48 hours to 8 hours. Elevated temperatures (100–120°C) mitigate steric hindrance in bulky substrates but risk oxime decomposition, necessitating careful thermal monitoring.

Precursor Functionality for Heterocyclic Compound Construction

The oxime group in (4-nitrophenyl)acetone oxime participates in cyclization reactions to form nitrogen-containing heterocycles, which are foundational to pharmaceuticals and materials science. The nitro group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks or cycloadditions.

Beckmann Rearrangement: Under acidic conditions, the oxime undergoes Beckmann rearrangement to yield a substituted amide. For example, treatment with concentrated sulfuric acid can produce a lactam derivative, as the nitro group stabilizes the transition state through resonance effects [1]. This reactivity is exploited to synthesize caprolactam analogs, which are precursors to nylon-6 polymers.

[3+2] Cycloaddition Reactions: The oxime reacts with alkynes or nitriles in the presence of transition metal catalysts to form isoxazoles or oxazoles. The nitro group directs regioselectivity by polarizing the electron density in the phenyl ring, favoring cycloaddition at the ortho position relative to the nitro substituent. Such reactions are pivotal for constructing fused heterocyclic systems used in agrochemicals [1].

Table 1: Representative Heterocycles Synthesized from (4-Nitrophenyl)acetone Oxime

Reaction TypeConditionsProductApplication Domain
Beckmann rearrangementH~2~SO~4~, refluxN-substituted caprolactamPolymer chemistry
Cu-catalyzed cycloadditionCuI, DMF, 80°C5-Nitroisoxazole derivativePharmaceutical intermediates
Acid-mediated cyclizationHCl, ethanol, ΔQuinazolinone analogAnticancer agents

These transformations highlight the compound’s role as a linchpin in generating structurally diverse heterocycles.

Applications in Supramolecular Assembly Design

The nitro and oxime functional groups enable (4-nitrophenyl)acetone oxime to engage in non-covalent interactions, making it a candidate for designing supramolecular architectures.

Hydrogen-Bonded Networks: The oxime moiety (–N–O–H) acts as a hydrogen bond donor, forming robust interactions with acceptors like carbonyl groups or pyridines. In crystalline states, this results in layered or helical frameworks, as observed in X-ray diffraction studies of analogous oximes [1]. The nitro group further stabilizes these assemblies through dipole-dipole interactions.

π-π Stacking and Dipolar Alignment: The electron-deficient nitroaryl group participates in edge-to-face π-π interactions with electron-rich aromatic systems. This property is harnessed in crystal engineering to create porous materials for gas storage or molecular sieving. For instance, co-crystallization with triphenylene derivatives yields frameworks with tunable pore sizes [1].

Table 2: Supramolecular Properties of (4-Nitrophenyl)acetone Oxime Derivatives

Interaction TypePartner MoleculeAssembly StructurePotential Application
Hydrogen bonding4,4'-Bipyridine2D hexagonal latticeCatalytic substrates
π-π stackingCoroneneStacked columnar arraysOrganic electronics
Dipole-dipole alignmentNitrobenzenePolar crystal phasesNonlinear optical materials

These assemblies exemplify the compound’s utility in bottom-up material design.

Coordination Chemistry and Metal Complex Formation

The oxime group acts as a bidentate ligand, coordinating metals through its oxygen and nitrogen atoms. The nitro group’s electronic effects modulate the ligand’s binding affinity and geometry.

Transition Metal Complexes: With Cu(II) or Ni(II) salts, (4-nitrophenyl)acetone oxime forms octahedral complexes where the oxime bridges two metal centers. These complexes exhibit catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones [1]. The nitro group’s electron-withdrawing nature enhances the metal’s electrophilicity, accelerating substrate activation.

Lanthanide Coordination Polymers: Reaction with lanthanide ions (e.g., Eu~3+~) yields luminescent polymers. The oxime’s rigid backbone and nitro group’s conjugation stabilize the excited state, enabling applications in light-emitting diodes (LEDs) [1].

Table 3: Metal Complexes of (4-Nitrophenyl)acetone Oxime

Metal IonCoordination GeometryNotable PropertyApplication
Cu(II)Distorted octahedralHigh-spin configurationCatalytic oxidation
Ni(II)Square planarRedox activityElectrocatalysis
Eu(III)Trigonal prismaticRed emission at 613 nmOLED emitters

These complexes underscore the compound’s versatility in inorganic synthesis and functional material design.

The Beckmann rearrangement of (4-nitrophenyl)acetone oxime represents a fundamental mechanistic transformation that proceeds through well-defined stereochemical pathways [1] [2]. This acid-catalyzed rearrangement involves the migration of an alkyl or aryl group from the carbon atom to the nitrogen atom in the oxime, resulting in the formation of substituted amides [3] [4].

Mechanistic Pathways

The Beckmann rearrangement of (4-nitrophenyl)acetone oxime follows the classical mechanism involving protonation of the oxime hydroxyl group, followed by the formation of a nitrilium ion intermediate [5] [6]. The reaction proceeds through several distinct steps:

Initial Activation: The oxime oxygen is protonated by the acid catalyst, converting the hydroxyl group into a better leaving group [7] [8]. Under acidic conditions, the oxime nitrogen becomes electron-deficient, facilitating the subsequent rearrangement step.

Migration and Rearrangement: The most critical aspect of the Beckmann rearrangement is the anti-periplanar migration requirement [9] [10]. The migrating group must be positioned anti to the leaving group on the nitrogen atom for the rearrangement to proceed efficiently [2] [6]. In the case of (4-nitrophenyl)acetone oxime, this stereochemical requirement determines which group migrates—either the phenyl group or the methyl group, depending on the oxime geometry.

Stereospecific Outcomes: The rearrangement occurs with complete retention of configuration at the migrating carbon center [9]. This stereospecificity arises from the concerted nature of the migration and the geometric constraints imposed by the anti-periplanar arrangement [1] [10].

Stereochemical Determinants

The stereochemical outcome of the Beckmann rearrangement is governed by the oxime geometry (E/Z configuration) [11] [12]. For (4-nitrophenyl)acetone oxime, computational studies have revealed that the E-isomer favors phenyl migration, while the Z-isomer promotes methyl migration [13] [14]. This selectivity is rationalized by the anti-periplanar relationship between the migrating group and the departing hydroxyl group.

Computational Evidence: Density functional theory calculations using the B3LYP/def2-TZVP method have elucidated the transition state geometries for both migration pathways [15] [13]. The activation energies for phenyl migration (18.4 ± 1.2 kcal/mol) are generally lower than those for methyl migration (22.1 ± 1.8 kcal/mol), reflecting the greater stabilization provided by the aromatic system during the rearrangement process.

Substituent Effects: The presence of the electron-withdrawing nitro group in the para position of the phenyl ring significantly influences the migration preferences [16] [17]. The nitro group stabilizes the developing positive charge at the migrating carbon through resonance effects, facilitating the rearrangement process.

Reaction ConditionMigrating GroupProduct TypeYield (%)Stereochemical Outcome
Acid-catalyzed (H2SO4, 120°C)Phenyl (anti-periplanar)N-(4-nitrophenyl)acetamide72Retention of configuration
Polyphosphoric acid (150°C)Phenyl (anti-periplanar)N-(4-nitrophenyl)acetamide68Retention of configuration
Tosyl chloride/pyridine (25°C)Methyl (E/Z dependent)Mixed isomers45Configuration dependent
Mechanochemical (TiO2, 25 Hz)Phenyl (stereospecific)N-(4-nitrophenyl)acetamide89Retention of configuration
Zeolite H-beta (423 K)Phenyl (N-protonated)N-(4-nitrophenyl)acetamide76Retention of configuration

Alternative Reaction Conditions

Recent developments in mechanochemical synthesis have provided alternative pathways for the Beckmann rearrangement of (4-nitrophenyl)acetone oxime [18]. Mechanochemical conditions using titanium dioxide as a catalyst at 25 Hz frequency have shown enhanced yields (89%) compared to traditional acid-catalyzed methods [18]. This approach offers advantages in terms of environmental sustainability and reaction selectivity.

Zeolite-Catalyzed Rearrangements: Heterogeneous catalysis using zeolite H-beta has demonstrated effective promotion of the Beckmann rearrangement at moderate temperatures (423 K) [19]. The zeolite framework provides Brønsted acid sites that facilitate oxime protonation while offering size selectivity for the substrate molecules.

Nucleophilic Catalysis Mechanisms in Bioconjugation Reactions

The nucleophilic catalysis of oxime formation has emerged as a powerful strategy for bioconjugation applications, with (4-nitrophenyl)acetone oxime serving as a model substrate for mechanistic investigations [20] [21]. These catalytic systems enable rapid and selective bioorthogonal reactions under physiological conditions.

Aniline-Based Catalytic Systems

Classical Aniline Catalysis: Aniline has long been recognized as an effective nucleophilic catalyst for oxime formation, providing up to 120-fold rate enhancement compared to uncatalyzed reactions [22] [23]. The catalytic mechanism involves nucleophilic attack of aniline on the carbonyl group, forming a transient imine intermediate that facilitates the subsequent oxime formation [23].

Enhanced Catalytic Systems: Recent developments have identified p-phenylenediamine as a superior catalyst, providing 19-fold faster rates than aniline at neutral pH [22]. This enhanced activity arises from the electron-donating amino group, which increases the nucleophilicity of the aniline nitrogen [22].

Advanced Catalytic Mechanisms

Affinity-Guided Oxime (AGOX) Chemistry: The development of pyridinium oxime catalysts conjugated to protein-binding ligands has revolutionized selective protein modification [24] [25]. These AGOX systems achieve 100-fold rate enhancements for protein-specific reactions while maintaining excellent bioorthogonality [24].

Arginine-Mediated Catalysis: Arginine hydrochloride has emerged as a versatile catalyst for oxime bioconjugation, providing 20-fold rate enhancement in bicarbonate buffer systems [26]. The guanidinium group of arginine facilitates the reaction through intramolecular assistance, while simultaneously preventing protein aggregation during the ligation process [26].

CatalystMechanismReaction Rate EnhancementOptimal pHBioorthogonalityApplication
AnilineNucleophilic attack on carbonyl120-fold (vs uncatalyzed)4.5HighGeneral bioconjugation
p-PhenylenediamineEnhanced nucleophilic catalysis19-fold (vs aniline)7.0Very HighProtein PEGylation
Anthranilic acidCarboxyl-assisted catalysis15-fold (vs aniline)5.5HighSmall molecule ligation
Arginine hydrochlorideGuanidinium-mediated catalysis20-fold (bicarbonate buffer)7.4ExcellentProtein modification
Pyridinium oxime (PyOx)Affinity-guided acyl transfer100-fold (protein-specific)7.4ExceptionalLive cell labeling

Bioorthogonal Applications

The application of nucleophilic catalysis to (4-nitrophenyl)acetone oxime derivatives has enabled the development of bioorthogonal labeling strategies for complex biological systems [27]. These reactions proceed efficiently in live cells and tissue samples, allowing for real-time monitoring of biological processes [24].

Protein Modification: The combination of oxime chemistry with nucleophilic catalysis has facilitated site-specific protein modifications for therapeutic and diagnostic applications [28]. The mild reaction conditions and high selectivity make these approaches particularly suitable for modifying sensitive biomolecules [27].

Metabolic Labeling: Recent studies have demonstrated the utility of catalyzed oxime formation in metabolic labeling experiments, where (4-nitrophenyl)acetone oxime derivatives are incorporated into cellular metabolic pathways [29]. The bioorthogonal nature of these reactions enables selective labeling without interfering with normal cellular functions.

Computational Modeling of Transition States in Oxime Metathesis

Computational investigations of oxime metathesis reactions involving (4-nitrophenyl)acetone oxime have provided detailed insights into the transition state structures and energetics governing these transformations [15] [13]. These studies employ advanced density functional theory methods to elucidate the mechanistic pathways.

Theoretical Framework

Computational Methodologies: State-of-the-art computational approaches using B3LYP/def2-TZVP and R2SCAN-3c methods have been employed to model the transition states in oxime metathesis reactions [15] [14]. These calculations incorporate dispersion corrections and solvent effects to provide accurate representations of the reaction pathways [13].

Transition State Geometries: The computational studies reveal that oxime metathesis proceeds through concerted cyclic transition states involving simultaneous bond formation and cleavage [15]. For (4-nitrophenyl)acetone oxime, the transition state adopts a distorted tetrahedral geometry around the exchanging carbon centers [13].

Mechanistic Insights

Acid-Catalyzed Pathways: Computational modeling has confirmed the essential role of acid catalysis in lowering the activation barriers for oxime metathesis [30] [15]. The protonation of oxime nitrogen atoms facilitates the subsequent bond reorganization by stabilizing the developing charges during the transition state [13].

Substituent Effects: The electron-withdrawing nitro group in (4-nitrophenyl)acetone oxime significantly influences the metathesis energetics [15]. Computational studies demonstrate that electron-withdrawing groups increase the activation barriers by destabilizing the transition state, while electron-donating groups have the opposite effect [14].

Computational MethodSystem StudiedActivation Energy (kcal/mol)Transition State GeometrySubstituent EffectKey Finding
B3LYP/def2-TZVPOxime metathesis (asymmetric)18.4 ± 1.2Concerted cyclic TSEWG increases barrierAcid catalysis essential
PBEh-3cPreliminary optimization19.8 ± 2.1Similar to B3LYPSimilar trend observedGood preliminary results
R2SCAN-3cLarge molecular systems17.9 ± 0.8Concerted mechanismEDG stabilizes TSCost-effective accuracy
MP2/6-311G(d,p)Formaldehyde oxime rearrangement16.0 ± 1.5Single TS structureMethyl substitution effectConcerted rearrangement
ωB97XD/6-311G(d,p)Hydroxylamine + ketone10.4 ± 0.68-membered ring TSWater molecule participationWater-assisted mechanism

Solvation Effects

Explicit Solvation Models: Computational investigations incorporating explicit water molecules have revealed the crucial role of solvent-assisted proton transfer mechanisms in oxime transformations [31] [32]. These studies demonstrate that water molecules actively participate in the transition states, forming hydrogen-bonded networks that stabilize the reactive intermediates [33].

Implicit Solvation: Continuum solvation models using the IEFPCM approach have been employed to assess the influence of bulk solvent effects on the reaction energetics [34] [32]. These calculations show that polar solvents significantly lower the activation barriers for oxime metathesis by stabilizing the charged transition states [32].

Predictive Capabilities

The computational models have demonstrated excellent predictive capabilities for designing new oxime-based transformations [15]. The calculated activation energies and product distributions show good agreement with experimental observations, validating the theoretical approaches [13] [14].

Dynamic Effects: Advanced computational techniques including molecular dynamics simulations have provided insights into the dynamic behavior of oxime systems during the metathesis process [13]. These studies reveal the importance of conformational flexibility in achieving optimal transition state geometries [14].

XLogP3

1.6

Dates

Last modified: 07-24-2023

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